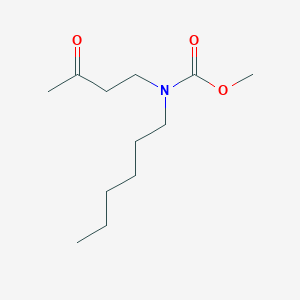
Carbamic acid, hexyl(3-oxobutyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, hexyl(3-oxobutyl)-, methyl ester is a chemical compound with the molecular formula C12H23NO3. This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, hexyl(3-oxobutyl)-, methyl ester typically involves the reaction of hexylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then reacted with 3-oxobutyl chloride to yield the final product. The reaction conditions usually involve maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, hexyl(3-oxobutyl)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield the corresponding carbamic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products Formed
Hydrolysis: Carbamic acid and hexanol.
Reduction: Hexylamine and 3-oxobutyl alcohol.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, hexyl(3-oxobutyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Mechanism of Action
The mechanism of action of carbamic acid, hexyl(3-oxobutyl)-, methyl ester involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by forming a covalent bond with the active site of the enzyme, thereby blocking its activity. The compound can also interact with cellular membranes and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, hexyl(3-oxobutyl)-, ethyl ester
- Carbamic acid, hexyl(3-oxobutyl)-, propyl ester
- Carbamic acid, hexyl(3-oxobutyl)-, butyl ester
Uniqueness
Carbamic acid, hexyl(3-oxobutyl)-, methyl ester is unique due to its specific ester and carbamate moieties, which confer distinct chemical properties. Compared to its analogs, the methyl ester variant may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry .
Properties
CAS No. |
845619-00-3 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
methyl N-hexyl-N-(3-oxobutyl)carbamate |
InChI |
InChI=1S/C12H23NO3/c1-4-5-6-7-9-13(12(15)16-3)10-8-11(2)14/h4-10H2,1-3H3 |
InChI Key |
ZALUQEZBNGBQGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCC(=O)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















